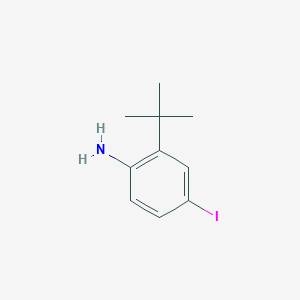

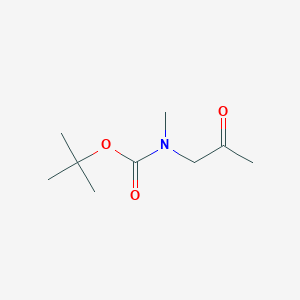

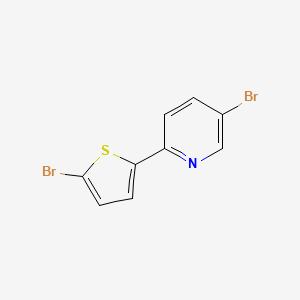

![molecular formula C12H27NOSi B1280882 2-({[叔丁基(二甲基)甲硅烷基]氧基}甲基)哌啶 CAS No. 135938-63-5](/img/structure/B1280882.png)

2-({[叔丁基(二甲基)甲硅烷基]氧基}甲基)哌啶

描述

The compound "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds that feature tert-butyl groups and piperidine rings, which are structural motifs also present in the compound of interest. For instance, the first paper discusses a compound with a tert-butyl group and a piperazine ring, which is a close relative to the piperidine ring, indicating that the tert-butyl group can be a common substituent in nitrogen-containing heterocycles . The second paper describes the synthesis of a compound containing a tert-butylcarbonyl group attached to a piperazine ring, which is again structurally similar to the compound . These papers suggest that the tert-butyl group is often used in medicinal chemistry to improve the pharmacokinetic properties of drug-like molecules.

Synthesis Analysis

The synthesis of compounds related to "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" is not explicitly detailed in the provided papers. However, the second paper mentions the synthesis of a nitrogenous compound with a tert-butylcarbonyl group, which could imply that similar synthetic strategies might be applicable for the compound of interest . Typically, such compounds are synthesized using standard organic chemistry techniques, which may include protection of functional groups, nucleophilic substitution reactions, and the use of silyl protecting groups.

Molecular Structure Analysis

The molecular structure of compounds similar to "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" has been studied using X-ray diffraction, as mentioned in the second paper . This technique allows for the determination of the precise three-dimensional arrangement of atoms within a molecule. The piperazine ring, which is related to the piperidine ring in the compound of interest, is found to adopt a chair conformation, which is a common and stable conformation for six-membered nitrogen-containing heterocycles . The dihedral angles between the rings in the molecules studied indicate the spatial orientation of the substituents, which can have significant implications for the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The provided papers do not discuss specific chemical reactions involving "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine". However, the presence of a tert-butyl group and a piperidine ring in the related compounds suggests that such structures are amenable to various chemical transformations, which may include oxidation, reduction, and functional group interconversion . These reactions can be used to further modify the compound to enhance its desired properties or to introduce additional functional groups for subsequent chemical elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of "2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine" can be inferred from the related compounds discussed in the papers. The use of density functional theory (DFT) calculations, as mentioned in the second paper, can predict properties such as molecular electrostatic potential and frontier molecular orbitals . These properties are crucial for understanding the reactivity and interaction of the compound with other molecules. The tert-butyl group is known to impart steric bulk, which can influence the compound's solubility and its ability to penetrate biological membranes. The piperidine ring is a common structural feature in many biologically active compounds and can contribute to the basicity and conformational stability of the molecule.

科学研究应用

生物碱和哌啶衍生物的合成

- 该化合物已用于立体选择性合成塞德里定、乙基去洛贝醇和圆锥因,展示了其作为手性构件在制备具有生物活性的生物碱中的多功能性 (Passarella 等人,2005)。

- 它还参与了与氧杂环稠合的哌啶衍生物的合成,突出了其在生产结构多样的分子中的效用 (莫斯卡连科和博耶夫,2014)。

新型化学反应和配合物

- 研究表明了其在锌和钐促进的取代反应中的应用,导致形成独特的取代产物,并突出了其在高级化学合成中的潜力 (瓦柳利娜等人,2018)。

- 该化合物已用于形成顺式-2,6-双-(甲醇盐)-哌啶氧钒(V)配合物,表明了其在氧化环化过程催化剂开发中的作用 (东格斯等人,2014)。

高级合成技术

- 它在伤害感受蛋白拮抗剂的不对称合成中的作用进一步证明了其在药物化学和药物开发领域的重要性 (乔纳等人,2009)。

- 该化合物参与了对映纯全顺式-2,3,6-三取代哌啶的合成,展示了其在复杂有机分子的全合成中的应用 (辛格和戈什,2002)。

作用机制

Target of Action

Compounds with similar structures, such as tert-butyl 4-[(e)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1h-indole-1-carboxylate, have been synthesized as potential precursors to biologically active natural products like indiacen a and indiacen b .

Mode of Action

Similar compounds have been found to act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose .

Biochemical Pathways

It’s worth noting that similar compounds have been used in the synthesis of biologically active natural products .

Result of Action

Similar compounds have been found to possess anticancer, anti-inflammatory, antinociceptive, antipsychotic, analgesic, cytotoxic, and 5-lipoxygenase inhibitory activities .

Action Environment

It’s worth noting that similar compounds are stable to aqueous base, but may be converted back to the alcohols under acidic conditions .

安全和危害

属性

IUPAC Name |

tert-butyl-dimethyl-(piperidin-2-ylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-10-11-8-6-7-9-13-11/h11,13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRENCRSBPCQZAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479646 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)piperidine | |

CAS RN |

135938-63-5 | |

| Record name | 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[(tert-butyldimethylsilyl)oxy]methyl}piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

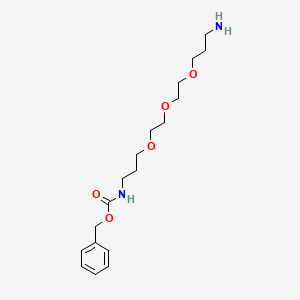

![5-Fluoro-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide](/img/structure/B1280812.png)

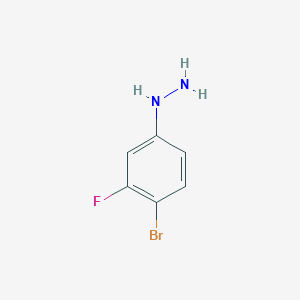

![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)